Parvimoside B
Description
Parvimoside B (compound ID: 165) is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis. It belongs to a broader class of marine-derived saponins known for their structural complexity and diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties . This compound is structurally characterized by a lanostane-type triterpene aglycone linked to oligosaccharide chains, with variations in sugar composition and hydroxylation patterns distinguishing it from related compounds. Its isolation and preliminary characterization were reported alongside Parvimoside A (compound ID: 164), a structural analog from the same species .
Properties
Molecular Formula |
C65H104O31 |
|---|---|
Molecular Weight |
1381.5 g/mol |
IUPAC Name |
(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |
InChI |
InChI=1S/C65H104O31/c1-25(2)11-10-16-64(8)53-29(69)19-63(7)28-12-13-35-61(4,5)36(15-17-62(35,6)27(28)14-18-65(53,63)60(82)96-64)91-59-52(40(74)34(24-85-59)90-57-47(81)51(39(73)33(22-68)88-57)94-56-43(77)41(75)37(71)31(20-66)87-56)95-55-44(78)42(76)48(26(3)86-55)92-54-45(79)49(30(70)23-84-54)93-58-46(80)50(83-9)38(72)32(21-67)89-58/h14,25-26,28,30-59,66-68,70-81H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57?,58?,59?,62-,63+,64+,65?/m1/s1 |
InChI Key |
HYVSBXYYXRGWQB-JUMVDZCNSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Synonyms |
parvimoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Parvimoside B shares functional and biosynthetic similarities with other sea cucumber glycosides but exhibits distinct structural features and biological profiles. Below is a comparative analysis with key analogs:
Structural Comparison
The table below summarizes structural distinctions among this compound and related compounds:
Key Observations :
- Aglycone Diversity: this compound’s lanostane-type aglycone contrasts with the holostane backbone of Bivittoside C (166) and Marmoratoside B (172), which influences membrane interaction mechanisms .
- Functional Groups : Unlike 25-acetoxybivittoside D (168) (Bohadschia marmorata), this compound lacks acetyl modifications, which are linked to increased cytotoxicity in other analogs .
Pharmacokinetic and Stability Profiles
Q & A
Q. How is Parvimoside B structurally elucidated, and what analytical techniques are critical for confirming its molecular identity?
Methodological Answer: Structural elucidation of this compound involves a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Determines carbon-hydrogen frameworks and stereochemistry.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration for novel compounds.
Q. Table 1: Key Techniques for Structural Elucidation
| Technique | Parameters Analyzed | Advantages | Limitations | Reference |
|---|---|---|---|---|
| NMR (1D/2D) | , COSY, HSQC | High resolution for stereochemistry | Requires pure samples | |
| High-Resolution MS | Molecular ion peaks, isotopic patterns | Precise mass determination | Limited structural detail | |
| X-ray Diffraction | Crystal lattice structure | Definitive proof of configuration | Requires crystallizable form |
For reproducibility, experimental protocols must detail sample preparation, instrumentation parameters, and reference standards .
Q. What in vitro models are commonly used to assess the bioactivity of this compound, and how are they optimized?
Methodological Answer: Common models include:
- Cell-based assays (e.g., cytotoxicity, enzyme inhibition).
- Receptor-binding studies (e.g., fluorescence polarization, surface plasmon resonance).
Optimization Steps:
Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC values.
Control standardization : Use positive/negative controls (e.g., DMSO for solvent effects).
Replicate design : Triplicate measurements to account for variability.
Refer to experimental design frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align assays with research goals .
Q. How can researchers optimize the synthesis of this compound for higher yield and purity?
Methodological Answer: Synthetic optimization involves:
- Design of Experiments (DOE) : Test variables (e.g., temperature, catalysts) systematically.
- Analytical monitoring : Use HPLC or UPLC to track intermediates and purity.
- Green chemistry principles : Solvent selection (e.g., ethanol over dichloromethane) to improve sustainability.
Q. Table 2: Key Variables in Synthesis Optimization
| Variable | Impact on Yield/Purity | Analytical Tool |
|---|---|---|
| Reaction Time | Prolonged time may degrade product | TLC/HPLC |
| Catalyst Loading | Excess may cause side reactions | NMR/MS |
| Temperature | Higher temps accelerate reactions | GC (for volatile byproducts) |
Detailed protocols must be reported in supplementary materials for reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological effects of this compound?
Methodological Answer: Contradictions arise from variables like dosage, model systems, or analytical methods. Steps to resolve conflicts:
Meta-analysis : Compare studies using PRISMA guidelines to identify bias or heterogeneity .
Replication studies : Standardize protocols (e.g., cell lines, exposure time).
Mechanistic probing : Use knockout models or isotopic labeling to isolate pathways.
Q. Table 3: Conflicting Studies on this compound
| Study | Observed Effect | Key Variables Differing |
|---|---|---|
| A (2023) | Anti-inflammatory at 10 µM | Human macrophages vs. murine |
| B (2024) | No effect at 10 µM | Serum-free medium vs. FBS-supplemented |
What frameworks guide the development of targeted research questions for this compound studies?
Methodological Answer: Use structured frameworks to ensure rigor:
- PICO : Population (e.g., cell type), Intervention (dose), Comparison (control), Outcome (e.g., apoptosis).
- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Example Research Question: "How does this compound modulate the NF-κB pathway in triple-negative breast cancer cells (PICO: Population=TNBC, Intervention=5–20 µM, Comparison=untreated cells, Outcome=NF-κB inhibition)?"
Q. How can multi-omics data be integrated to study this compound's mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes.
- Proteomics : SILAC labeling to quantify protein changes.
- Metabolomics : LC-MS to track metabolite shifts.
Integration Strategy:
Use bioinformatics tools (e.g., KEGG pathway analysis) to link omics layers.
Validate findings with functional assays (e.g., CRISPR knockdown of key genes).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
